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Compound of Interest

Compound Name: 4-Me-PDTic

CAS No.: 2209073-31-2

Cat. No.: B604988 Get Quote

Subject: 4-Me-PDTic (Selective Kappa Opioid Receptor
Antagonist)
Introduction & Chemical Identity
4-Me-PDTic is a high-affinity, selective antagonist for the Kappa Opioid Receptor (KOR).[1][2]

[3] Structurally, it is a tetrahydroisoquinoline derivative, distinct from the dithiocarbamate metal

chelators (often abbreviated as PDTC) with which it is frequently confused due to phonetic

similarity.

This compound is primarily used in neuroscience and addiction research to study the

dynorphin/KOR system, which mediates stress responses, dysphoria, and motivation. Due to

its high potency (

nM) and ability to penetrate the Central Nervous System (CNS), strict handling protocols are
required to prevent accidental exposure and receptor blockade in personnel.
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Property Detail

Common Name 4-Me-PDTic

IUPAC Name

(3R)-7-hydroxy-N-{(1S)-2-methyl-1-[(4-

methylpiperidin-1-yl)methyl]propyl}-1,2,3,4-

tetrahydroisoquinoline-3-carboxamide

CAS Number
2209073-52-7 (Hydrochloride salt) / 2209073-

31-2 (Free base)

Molecular Weight ~432.43 g/mol (HCl salt)

Pharmacology

Selective KOR Antagonist (

selectivity over

and

receptors)

Physical State White to off-white solid powder

Solubility
Soluble in DMSO (>10 mg/mL), Ethanol; Poorly

soluble in water

CRITICAL NOMENCLATURE WARNING: Do not confuse 4-Me-PDTic (the opioid antagonist)

with 4-Me-PDTC (4-methyl-1-piperazinedithiocarbamate), which is a copper chelator. The

protocols for these two compounds are entirely different. This guide applies strictly to the

tetrahydroisoquinoline opioid antagonist.

Hazard Identification & Safety
As a potent bioactive modulator of the CNS, 4-Me-PDTic must be treated as a High-Potency

Active Pharmaceutical Ingredient (HPAPI) in a research setting.
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Risk Assessment
Acute Toxicity: Potent antagonist. Accidental inhalation or ingestion may block endogenous

opioid signaling, potentially altering stress responses, mood, or pain thresholds.

Respiratory Sensitization: Fine powders can aerosolize easily. Inhalation is the primary route

of occupational exposure.

Chronic Effects: Long-term toxicity data is limited. Treat as a potential reproductive toxin and

neurotoxin.

Personal Protective Equipment (PPE) Matrix
Task Respiratory Dermal Ocular

Engineering
Control

Weighing

Powder
N95/P100 Mask

Double Nitrile

Gloves
Safety Goggles

Class II Biosafety

Cabinet (BSC) or

Chemical Fume

Hood

Stock

Solubilization
Surgical Mask

Single Nitrile

Gloves
Safety Glasses Fume Hood

In Vitro Dosing
Standard Lab

PPE

Single Nitrile

Gloves
Safety Glasses

Biosafety

Cabinet

Spill Cleanup P100 Respirator
Double Nitrile +

Tyvek Sleeves
Goggles Area Ventilation

Experimental Protocols
Protocol A: Preparation of Stock Solution (10 mM)
Rationale: DMSO is the preferred solvent due to the compound's lipophilicity. Aqueous stock

solutions are unstable and prone to precipitation.

Materials:

4-Me-PDTic (Solid)[4][5]
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Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered

Amber glass vials (borosilicate) with PTFE-lined caps

Vortex mixer

Workflow:

Calculation: To prepare 1 mL of 10 mM stock:

Mass required =

.

Weighing (Containment): Place the amber vial inside the balance enclosure. Weigh ~4.3 mg

of 4-Me-PDTic. Record exact mass.

Solubilization: Add the calculated volume of DMSO to achieve exactly 10 mM.

Volume (

L) = (Mass in mg / MW)

100,000

Dissolution: Vortex vigorously for 30 seconds. Inspect for clarity. If particles remain, sonicate

for 5 minutes at room temperature.

Storage: Aliquot into small volumes (e.g., 50

L) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1
year).

Protocol B: In Vitro Receptor Antagonism Assay
Rationale: To validate the activity of 4-Me-PDTic, it is typically tested against a KOR agonist

(e.g., U50,488) in a functional assay (e.g., cAMP inhibition or GTP

S binding).
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Workflow Visualization (Graphviz):

Figure 1: Functional Antagonism Assay Workflow for 4-Me-PDTic
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Step-by-Step:

Cell Prep: Plate CHO cells stably expressing human KOR.

Antagonist Pre-treatment: Dilute 4-Me-PDTic stock in assay buffer (e.g., HBSS + 0.1%

BSA). Add to cells 30 minutes prior to agonist to allow receptor occupancy.

Note: Keep final DMSO concentration <0.1% to avoid cytotoxicity.

Agonist Challenge: Add KOR agonist (e.g., U50,488) at its EC80 concentration.

Readout: Measure inhibition of agonist-induced signaling (e.g., recovery of cAMP levels if

using Forskolin-induced cAMP assay).

Mechanism of Action
4-Me-PDTic functions by occupying the orthosteric binding site of the Kappa Opioid Receptor,

preventing the binding of endogenous dynorphins. This blocks the downstream

protein signaling cascade.

Signaling Pathway Diagram (Graphviz):
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Figure 2: 4-Me-PDTic Mechanism of Action (Blockade of Gi/o Signaling)
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[5]
Waste Management & Disposal
Proper disposal is critical to prevent environmental contamination with bioactive pharmaceutical

ingredients.

Disposal Decision Tree
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Solid Waste (Powder/Wipes/Gloves):

Collect in a dedicated "Cytotoxic/Bioactive Solid Waste" bin (Yellow bag/bin in many

jurisdictions).

Destruction: High-temperature incineration (>1000°C).

Liquid Waste (Stock solutions/Media):

Do not pour down the drain.

Collect in "Organic Solvent Waste" (if DMSO/Ethanol based) or "Aqueous Chemical

Waste" (if cell media).

Label container: "Contains Trace Opioid Antagonists - Toxic".

Empty Vials:

Rinse with methanol once; dispose of rinsate as liquid waste.

Dispose of the glass vial in the sharps/glass bin for incineration.

Spill Response Protocol
Evacuate immediate area if powder is aerosolized.

Don PPE: Double gloves, goggles, N95 respirator.

Contain: Cover liquid spills with absorbent pads. For powder spills, cover with a damp paper

towel (to prevent dust) before wiping.

Clean: Wipe the area with 70% Ethanol followed by a detergent solution.

Dispose: All cleanup materials go into the Bioactive Incineration Bin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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